Cosmomycin D is an anthracycline antibiotic produced by the actinobacterium Streptomyces olindensis. It is characterized by its complex glycosylation, featuring two trisaccharide chains at the C-7 and C-10 positions of its aglycone structure. This compound demonstrates significant cytotoxicity against various cancer cell lines, making it a subject of interest in medical research and pharmaceutical applications. The molecular formula of Cosmomycin D is .
Cosmomycin D is sourced from Streptomyces olindensis, which has been shown to produce this compound during fermentation processes. The classification of Cosmomycin D falls under the category of anthracyclines, a group of compounds known for their antitumor activity. This classification is significant due to the structural similarities that Cosmomycin D shares with other well-known anthracyclines, such as doxorubicin and daunorubicin .
The biosynthesis of Cosmomycin D involves a series of enzymatic reactions catalyzed by specific genes within the Streptomyces olindensis genome. Recent studies have utilized high-performance liquid chromatography and mass spectrometry to isolate and characterize the biosynthetic gene cluster responsible for its production. Notably, a novel PCR-independent method has been employed to capture and express this biosynthetic pathway, enhancing the efficiency of transformation in laboratory settings .
The fermentation process typically involves culturing Streptomyces olindensis in specialized media, such as R5M medium, under controlled conditions to optimize yield. Analytical techniques like nuclear magnetic resonance and electrospray ionization mass spectrometry are used for structural elucidation and purity assessment of Cosmomycin D .
The molecular structure of Cosmomycin D consists of a tetracyclic aglycone core typical of anthracyclines, with two distinct trisaccharide chains attached at the C-7 and C-10 positions. This structural configuration contributes to its biological activity and interaction with cellular targets .
The molecular weight of Cosmomycin D is approximately 1,189.59 g/mol, with high-resolution mass spectrometry confirming its molecular formula as . The compound exhibits distinct fragmentation patterns that have been analyzed through tandem mass spectrometry techniques .
Cosmomycin D undergoes various chemical reactions that are pivotal for its biological activity. These include intercalation into DNA, which disrupts replication and transcription processes within cancer cells. Additionally, it can undergo reduction reactions facilitated by specific enzymes, influencing its pharmacological properties .
The enzymatic reduction processes are particularly significant; for instance, studies have identified the role of specific reductases in modifying the C-7 position of anthracycline compounds under anaerobic conditions. Such modifications can alter the efficacy and toxicity profiles of these drugs .
The mechanism through which Cosmomycin D exerts its cytotoxic effects primarily involves DNA binding and intercalation. This action inhibits topoisomerase II activity, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells .
Studies have demonstrated that Cosmomycin D exhibits potent inhibitory effects against various cancer cell lines, including HeLa cells, with an IC50 value reported at approximately 0.110 μg/mL . This indicates a strong potential for therapeutic applications in oncology.
Cosmomycin D appears as a red-purple solid when isolated from fermentation cultures. Its solubility characteristics are influenced by the presence of glycosyl groups, which can affect its bioavailability and distribution within biological systems .
Chemically, Cosmomycin D is stable under acidic conditions but may undergo degradation in alkaline environments. Its interactions with biological macromolecules are facilitated by hydrogen bonding and hydrophobic interactions due to its complex structure .
Cosmomycin D holds promise as a chemotherapeutic agent due to its potent anticancer properties. Research continues into its application in combination therapies to enhance efficacy while reducing side effects associated with traditional anthracycline treatments. Additionally, investigations into its biosynthetic pathways may lead to novel strategies for producing this compound or related derivatives through genetic engineering techniques .
The cosmomycin D (COSD) biosynthetic gene cluster is located within the 9.4 Mb linear chromosome of Streptomyces olindensis DAUFPE 5622, which harbors 34 putative secondary metabolite BGCs [3] [8]. The COSD BGC spans 41,943 base pairs (positions 297,513–339,455 nt; GenBank accession JJOH01000002.1) and contains 42 predicted open reading frames [5] [8]. AntiSMASH analysis identifies it as a hybrid type II polyketide synthase (PKS) pathway with adjacent sugar biosynthesis and resistance genes [8] [10]. Key modular components include:
Table 1: Core Genes in the Cosmomycin D BGC
Locus Tag | Gene | Predicted Function | Domain/Feature |
---|---|---|---|
DF19_23530 | cosK | β-Ketoacyl synthase | PKS KSα |
DF19_23525 | cosL | β-ACP synthase | PKS ACP |
DF19_23535 | cosM | 3-Oxoacyl-ACP synthase | PKS KSβ |
DF19_23550 | cosG | Glycosyltransferase | GT family 28 |
DF19_23560 | cosI | ABC transporter | Nucleotide-binding domain |
DF19_23565 | cosJ | ABC transporter | Transmembrane permease |
DF19_23570 | cosP | Mycothiol peroxidase | Glutathione peroxidase-like |
DF19_23575 | cosU | DNA repair protein | UvrA-class IIa |
The COSD aglycone backbone, β-rhodomycinone, is synthesized via a type II PKS system using propionyl-CoA as a starter unit and 9 malonyl-CoA extender units [3] [8]. The minimal PKS (KSα, KSβ, ACP) encoded by cosK, cosM, and cosL generates a decaketide chain that undergoes specific cyclizations:
COSD exhibits a unique glycosylation pattern with two trisaccharide chains at C7 and C10 of the aglycone, comprising D-olivose, D-rhodinose, and 2-deoxy-L-fucose [3] [10]. Glycosylation involves:
The cosIJ operon encodes an ATP-binding cassette (ABC) transporter critical for efflux:
CosU (DF19_23575) is a UvrA-class IIa protein homologous to drrC in S. peucetius [1] [4]. It functions via:
cosP (DF19_23570) encodes a mycothiol peroxidase (MPx) that detoxifies reactive oxygen species (ROS) generated during COSD biosynthesis [1] [7] [10]. Key mechanisms:
2MSH + H₂O₂ → MSSM + 2H₂O
Table 2: Self-Resistance Mechanisms in S. olindensis
Mechanism | Gene | Protein Function | Effect of Overexpression |
---|---|---|---|
Efflux | cosIJ | ABC transporter | 8-fold increase in resistance to daunorubicin |
DNA repair | cosU | UvrA-class IIa protein | Prevents DNA adduct accumulation |
ROS detoxification | cosP | Mycothiol peroxidase | Reduces intracellular ROS by 70% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7